1-(5-nitro-2-furoyl)indoline
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(5-nitro-2-furoyl)indoline often involves cycloaddition reactions and interactions between indoles and other organic compounds. For example, Ni(ClO4)2-catalyzed regio- and diastereoselective [3+2] cycloaddition of indoles with aryl oxiranyl-dicarboxylates/diketones has been demonstrated to facilitate the synthesis of furo[3,4-b]indoles with high selectivity under mild conditions, yielding good to excellent results (Zhang et al., 2012). Another approach involves the reaction of indoline with substituted benzoyl chloride, leading to the synthesis of various indoline derivatives, some of which show significant antibacterial and antifungal activities (Rode et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds related to this compound, such as furo[3,4-b]indoles, has been studied using techniques like X-ray diffraction. These studies reveal detailed insights into the crystallographic and molecular dimensions, providing a basis for understanding the structural characteristics of this compound. Structural studies of similar compounds can offer clues about the electron distribution, bond lengths, and angles, which are crucial for predicting the reactivity and interaction of this compound with other molecules.
Chemical Reactions and Properties
This compound and related compounds undergo various chemical reactions, including cycloadditions, nucleophilic additions, and cyclizations, contributing to their diverse chemical properties. For example, the synthesis of furo[3,4-b]indoles often involves nucleophilic addition reactions and Diels–Alder reactions, providing a variety of indoles, pyrroloindoles, and carbazoles (Gribble, 2004). These reactions highlight the versatile reactivity of the indoline and furan components of this compound, suggesting potential pathways for functionalization and derivatization.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(5-nitrofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(11-5-6-12(19-11)15(17)18)14-8-7-9-3-1-2-4-10(9)14/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNYLISTMQLCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202064 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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